Cyclodextrin hydrate

Description

Overview of Cyclodextrins as Host Systems

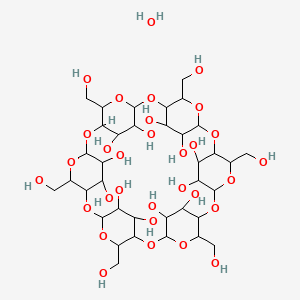

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch through enzymatic conversion. wikipedia.org They are composed of six, seven, or eight D-glucopyranose units linked by α-1,4-glycosidic bonds, named alpha- (α-), beta- (β-), and gamma- (γ-) cyclodextrin (B1172386), respectively. acs.orgarxiv.orgnih.gov This arrangement forms a rigid, toroidal, or truncated cone-shaped molecular structure with a hollow internal cavity. wikipedia.orgacs.orgarxiv.org

The unique architecture of cyclodextrins gives them a dual nature; the exterior is hydrophilic due to the presence of hydroxyl groups, while the interior cavity is relatively hydrophobic. wikipedia.orgbeilstein-journals.org This structural characteristic allows cyclodextrins to act as host molecules, capable of encapsulating a wide variety of "guest" molecules within their cavities, provided the guest has appropriate dimensions. sci-hub.seoatext.com This process, known as inclusion complex formation, is a key feature of supramolecular chemistry. uc.pt The formation of these host-guest complexes can alter the physicochemical properties of the guest molecule, such as increasing its solubility and stability in aqueous solutions. oatext.comnih.govnih.gov Because of these abilities, cyclodextrins are widely studied and used in various fields, including pharmaceuticals, food science, and cosmetics. beilstein-journals.orgmdpi.com

Significance of Hydration in Cyclodextrin Chemistry

In an aqueous environment and in the absence of other guest molecules, the hydrophobic cavity of a cyclodextrin is occupied by water molecules. beilstein-journals.orgacs.org These entrapped water molecules are crucial in the chemistry of cyclodextrins. beilstein-journals.org They are considered to be in a "high-energy" state because they cannot form a full network of hydrogen bonds as they would in bulk water, making them energetically frustrated. nih.govacs.orgresearchgate.net

The displacement of these high-energy water molecules from the cavity is a primary driving force for the formation of inclusion complexes. acs.orgresearchgate.netmdpi.com When a suitable guest molecule approaches the cyclodextrin, it competes with and displaces the internal water molecules, which are then released into the bulk solvent. beilstein-journals.orgmdpi.com This release of water molecules from the cavity is an entropically favorable process and contributes significantly to the thermodynamic stability of the resulting host-guest complex. researchgate.netnih.gov The hydration of the cyclodextrin, therefore, plays a fundamental role in its ability to bind with guest molecules, influencing the thermodynamics and kinetics of complexation. rsc.orgnih.gov The entire process is a delicate balance of interactions, including the removal of water from the cavity, van der Waals forces, and hydrogen bonding between the host and the guest. researchgate.net

Scope and Research Focus of Cyclodextrin Hydrates

The study of cyclodextrin hydrates is a significant area of academic research, focusing on several key aspects. A primary goal is to determine the precise number and location of water molecules within the cyclodextrin cavity and in the crystal lattice. beilstein-journals.orgmdpi.com This number can vary depending on the type of cyclodextrin (α, β, or γ) and the experimental or theoretical methods used for determination. mdpi.com For instance, research has shown that the number of water molecules in the cavity can range from 2 to 9 for α-CD, 9 to 12 for β-CD, and 5 to 17 for γ-CD. mdpi.com

Another major focus is the investigation of the thermodynamics of hydration and dehydration processes. researchgate.netresearchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to measure the enthalpy and entropy changes associated with the removal of water from the cyclodextrin hydrates. mdpi.combeilstein-journals.org These studies help in understanding the stability of the hydrates and the energy required to displace the water molecules. mdpi.com

Furthermore, research delves into the different crystalline structures that cyclodextrin hydrates can form. mdpi.comlu.se Cyclodextrins crystallize from aqueous solutions as hydrates, and the arrangement of both the cyclodextrin and water molecules can lead to different crystal packing, such as cage-type or channel-type structures. arxiv.orglu.se The hydration history of a cyclodextrin—meaning the order and direction of hydration and dehydration—has been found to influence the resulting hydrate's packing type and its capacity to include guest molecules. rsc.org For example, α-cyclodextrin can crystallize into different hydrate (B1144303) forms, including a hexahydrate and a form with 11 water molecules. sci-hub.senih.gov Similarly, β-cyclodextrin has been reported in various hydrated forms, such as β-CD·11H₂O and β-CD·12H₂O. mdpi.com

Table 1: Water Content in Various Cyclodextrin Hydrates

Table 2: Thermodynamic Data for Dehydration of Cyclodextrin Hydrates

Interdisciplinary Relevance in Supramolecular Science

The study of cyclodextrin hydrates is a cornerstone of supramolecular chemistry, a field that focuses on non-covalent interactions to create complex, functional chemical systems. uc.ptnih.govrsc.org The principles learned from cyclodextrin hydration have broad relevance across multiple scientific disciplines. nih.gov In the pharmaceutical industry, understanding the hydration of cyclodextrins is critical for designing effective drug delivery systems. nih.govmdpi.com By forming inclusion complexes, cyclodextrins can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govnih.gov

In materials science, cyclodextrin-based supramolecular assemblies are used to create novel materials like hydrogels and nanoparticles. rsc.orgmdpi.com The hydration and guest-binding properties of cyclodextrins are fundamental to the construction and function of these materials. Furthermore, in fields like food science and environmental remediation, the ability of cyclodextrins to encapsulate flavors, fragrances, or pollutants is directly related to the dynamics of water within their cavities. mdpi.com The investigation of cyclodextrin hydrates provides fundamental insights into host-guest chemistry, molecular recognition, and self-assembly, which are core concepts in modern chemistry and nanotechnology. rsc.orgnih.gov

Structure

2D Structure

Properties

IUPAC Name |

5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIQLAUJPPOBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Hydration Dynamics of Cyclodextrin Hydrates

Native Cyclodextrin (B1172386) Hydrate (B1144303) Forms

Alpha-, Beta-, and Gamma-Cyclodextrin (B1674603) Hydrates

The three primary native cyclodextrins—alpha (α), beta (β), and gamma (γ)—each form distinct hydrates. mdpi.com α-Cyclodextrin, composed of six glucose units, typically crystallizes as a hexahydrate (α-CD·6H₂O) from water in two different forms, designated as Form I and Form II. mdpi.com These forms share the same space group but have different cell constants. mdpi.com Another hydrated form of α-CD containing 11 water molecules (α-CD·11H₂O) has also been identified. mdpi.comnih.gov In the common hexahydrate form, two water molecules are located inside the cavity, while the other four are positioned outside, stabilized by extensive hydrogen bonding. mdpi.com

β-Cyclodextrin, with seven glucose units, exhibits more variability in its hydration, with several crystal structures reported. mdpi.com These include forms with water content ranging from approximately 9.4 to 12.3 molecules per β-CD molecule. mdpi.comresearchgate.net Commonly cited forms are β-CD·11H₂O and β-CD·12H₂O. mdpi.com The variation in water content is significantly influenced by factors such as relative humidity. mdpi.com

γ-Cyclodextrin, the largest of the three with eight glucose units, also forms hydrates with a wide range of water content. mdpi.com Reported values vary from as low as 4.75 to as high as 17 water molecules per γ-CD molecule. mdpi.com Some of the specifically identified hydrated structures include γ-CD·13.3H₂O, γ-CD·14.1H₂O, and γ-CD·17H₂O. mdpi.com

Variations in Water Content and Hydration States

The water content of cyclodextrin hydrates is not fixed and can vary significantly depending on environmental conditions, particularly relative humidity (RH). mdpi.comjst.go.jp For instance, the water content of β-cyclodextrin can range from 1.9 to 11.3 molecules of water as the relative humidity changes. mdpi.com Similarly, for γ-cyclodextrin, a sample stored at 90% RH contained 16 water molecules, which decreased to 7.6 at 44% RH. mdpi.com

The process of dehydration and hydration can lead to different stable and metastable hydration states. For α-cyclodextrin, studies have shown that it can exist as a hexahydrate, but also in forms with around 7.5 water molecules. mdpi.com The dehydration of γ-cyclodextrin hydrate with 16 water molecules occurs in a three-step process, indicating different binding energies for the water molecules. mdpi.com The location of these water molecules is also a key factor; some are located within the cyclodextrin cavity, while others are on the exterior, contributing to the stability of the crystal lattice through hydrogen bonding. mdpi.com For example, in a hydrated form of γ-CD, it is suggested that 8.8 water molecules are located inside the cavities. mdpi.com

| Cyclodextrin | Reported Water Molecules per Cyclodextrin Molecule (H₂O/CD) | Reference |

|---|---|---|

| α-Cyclodextrin | 6, 7.5, 11 | mdpi.comnih.gov |

| β-Cyclodextrin | 9.4 - 12.3, 11, 12 | mdpi.comresearchgate.net |

| γ-Cyclodextrin | 4.75 - 17, 13.3, 14.1 | mdpi.com |

Crystallographic Studies of Cyclodextrin Hydrates

Crystallographic techniques are indispensable for elucidating the three-dimensional structures of cyclodextrin hydrates, providing detailed insights into molecular geometry, conformation, and packing.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangements in cyclodextrin hydrates. This technique has revealed the detailed structures of various hydrates of α-, β-, and γ-cyclodextrins. For example, the crystal structure of α-CD·6H₂O showed that the molecule is in a "strained," high-energy state, stabilized by hydrogen bonds with the included water molecules. mdpi.com A study on a new hydrate form, α-CD·11H₂O, revealed a relaxed, round shape for the cyclodextrin molecule, stabilized by a complete ring of intramolecular hydrogen bonds. nih.gov

In the case of β-cyclodextrin, single-crystal XRD has been used to study not only the native hydrates but also its inclusion complexes. For instance, two distinct hydrated forms of a β-CD complex with fluconazole (B54011) were identified as triclinic and monoclinic crystal forms, with 27.3 and 21.3 water molecules, respectively. mdpi.com Such studies often face challenges like crystal twinning and disorder of the water molecules. mdpi.com A low-temperature X-ray structural study of β-CD·10.41H₂O provided a highly resolved model of the β-CD host molecule. researchgate.netnih.gov

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and monitoring structural changes in cyclodextrin hydrates. mdpi.comresearchgate.net It is particularly useful for studying the effects of hydration and dehydration on the crystal structure. jst.go.jpresearchgate.net For example, PXRD studies on β-cyclodextrin hydrates with varying water content (from 11.9 to 0.9 H₂O molecules) showed a transition from a monoclinic to an orthorhombic unit cell as the water content decreased. researchgate.netasu.edu

PXRD is also used to differentiate between various crystalline forms, such as the "cage" and "columnar" structures of α-cyclodextrin hydrates. arxiv.org The diffraction patterns can reveal changes in crystal packing upon guest inclusion or removal, which is often linked to the initial hydration state of the cyclodextrin. rsc.org

Analysis of Molecular Packing and Crystal Structures

The crystal structures of cyclodextrin hydrates reveal different molecular packing arrangements, which are often categorized as "cage-type" or "channel-type". lu.se In the cage-type packing, which is common for native cyclodextrins crystallized with water, the cavity of one cyclodextrin molecule is blocked by adjacent molecules, forming a cage-like structure. beilstein-journals.orgnih.gov In contrast, channel-type structures involve the stacking of cyclodextrin molecules to form continuous channels.

The packing in β-cyclodextrin hydrates is often described as a "herringbone" arrangement. researchgate.netnih.gov The stability of these crystal structures is heavily reliant on an extensive network of hydrogen bonds involving the hydroxyl groups of the cyclodextrin and the water molecules. nih.gov The water molecules can be ordered or disordered within the crystal lattice, with disordered solvent often found within the cyclodextrin cavities. nih.gov The specific packing arrangement can influence the physical properties of the cyclodextrin hydrate, such as its stability upon dehydration. mdpi.comnih.gov For instance, a novel hydrate of α-cyclodextrin with a unique combination of structural features was crystallized under high pressure, demonstrating that the packing can be influenced by the crystallization conditions. rsc.org

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|---|

| α-Cyclodextrin Hydrate | C₃₆H₆₀O₃₀ · 11H₂O | Orthorhombic | P2(1)2(1)2(1) | a=13.839 Å, b=15.398 Å, c=24.209 Å | nih.gov |

| β-Cyclodextrin Hydrate | C₄₂H₇₀O₃₅ · 10.41H₂O | Monoclinic | P2₁ | a=20.8353 Å, b=9.9397 Å, c=15.2043 Å, β=110.630° | researchgate.netnih.gov |

| γ-Cyclodextrin Hydrate Methanol Solvate | (C₄₈H₈₀O₄₀)₂ · 16H₂O · 0.5CH₃OH | Triclinic | - | - | osi.lv |

Theoretical Investigations of Hydration Mechanisms

Theoretical studies, employing advanced computational methods, have provided significant insights into the hydration of cyclodextrins. These investigations help to elucidate the mechanisms governing the number of water molecules within the cavity, the driving forces of hydration, and the stability of the resulting hydrate structures. mdpi.com

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the confinement of water molecules within the cyclodextrin cavity. beilstein-journals.org DFT calculations, such as those performed at the M062X/6-31G(d,p) and M062X/6-311++G(d,p) levels of theory, have been used to model the electronic structure and properties of cyclodextrin hydrates. beilstein-journals.org

These calculations have helped to determine the maximum number of water molecules that can be accommodated within the cavities of different cyclodextrins without causing structural distortion. beilstein-journals.orgacs.org For instance, theoretical studies suggest that α-cyclodextrin can hold up to six water molecules, β-cyclodextrin can accommodate up to ten, and γ-cyclodextrin can entrap seven. mdpi.combeilstein-journals.org The calculations also reveal that the narrow rim of the cyclodextrin, with its high electron density, acts as a primary attraction site for incoming water molecules. mdpi.com

DFT studies have also explored the stepwise binding of water molecules. beilstein-journals.org The results indicate that the initial water molecules tend to cluster near the narrow rim. As more water molecules are added, a stable water cluster forms within the cavity, stabilized by hydrogen bonds. beilstein-journals.org

Table 1: Calculated Maximum Water Occupancy in Cyclodextrin Cavities

| Cyclodextrin Type | Maximum Number of Confined Water Molecules (Theoretical) |

|---|---|

| α-cyclodextrin | 6 mdpi.com |

| β-cyclodextrin | 10 mdpi.com |

Molecular Dynamics (MD) simulations offer a way to study the movement and diffusion of water molecules within the crystalline structure of cyclodextrin hydrates. nih.gov These simulations have been performed on systems like β-cyclodextrin hydrates at various humidity levels, providing insights into the transport of water. nih.govresearchgate.net

MD simulations have revealed that water molecules primarily diffuse through the cavities of adjacent cyclodextrin molecules. nih.govresearchgate.net This diffusion pathway is not perfectly aligned with the crystallographic axes but is slightly slanted. nih.govresearchgate.net Water molecules located outside the cyclodextrin cavities can also enter this main diffusion pathway. nih.govresearchgate.net

The diffusion constant for water molecules along this primary path has been calculated from MD simulation data. It is significantly lower than that of bulk water, approximately 1/30th of the value at room temperature. nih.govresearchgate.net This finding is consistent with experimental observations of how cyclodextrin crystals adjust to changes in relative humidity. nih.gov

The process of water inclusion into the cyclodextrin cavity is generally an energetically favorable process, characterized by negative enthalpy changes. beilstein-journals.org However, the water molecules confined within the cavity are in a "high-energy" or "activated" state compared to bulk water. mdpi.comnih.gov This is because they are unable to form a complete network of hydrogen bonds as they would in a bulk water environment. acs.orgnih.gov

The driving force for the formation of inclusion complexes with guest molecules is often the displacement of these high-energy water molecules from the cavity. mdpi.com The stability of the water clusters inside the cavity is primarily due to the favorable hydrogen bond interactions between the water molecules themselves, with water-cyclodextrin wall interactions playing a lesser role. mdpi.com

The thermodynamics of dehydration have also been studied. For example, the enthalpy of dehydration for β-cyclodextrin with 10.4 water molecules has been measured to be 302 J/g. mdpi.com The enthalpy change due to water release from γ-cyclodextrin was determined to be 112 J g⁻¹. beilstein-journals.org

Table 2: Thermodynamic Data for Cyclodextrin Hydration/Dehydration

| Cyclodextrin | Process | Enthalpy Change |

|---|---|---|

| β-cyclodextrin (10.4 H₂O) | Dehydration | 302 J/g mdpi.com |

| γ-cyclodextrin | Dehydration | 112 J/g beilstein-journals.org |

Hydrogen bonding plays a multifaceted role in the stability of cyclodextrin hydrates. The exterior hydroxyl groups of cyclodextrins can form hydrogen bonds with surrounding water molecules, contributing to their aqueous solubility. mdpi.com However, the internal cavity itself lacks hydrogen bond donors or acceptors. mdpi.com

Within the cavity, the stability of the entrapped water cluster is largely governed by the hydrogen bonds formed between the water molecules themselves. mdpi.comacs.org These confined water molecules form fewer hydrogen bonds on average compared to molecules in bulk water. acs.orgnih.gov For instance, a water molecule in bulk solvent forms an average of 3.6 hydrogen bonds, while inside α-, β-, and γ-cyclodextrin cavities, they form approximately 1.5, 1.9, and 2.2 hydrogen bonds, respectively. nih.gov

Spectroscopic Probes of Hydration Environments

Spectroscopic techniques are powerful tools for investigating the local environment of water molecules in cyclodextrin hydrates, providing experimental data to complement theoretical findings.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a particularly effective method for studying the structure and molecular dynamics of cyclodextrin systems in the solid state. mdpi.comnih.gov Techniques like cross-polarization/magic angle spinning (CP/MAS) provide high-resolution ¹³C NMR spectra, offering insights into the chemical and structural features of cyclodextrin hydrates. mdpi.com

ssNMR can be used to distinguish between different components in a cyclodextrin polymer, such as the cyclodextrin itself and any cross-linking agents. nih.gov The presence of water in the samples often leads to better resolution in the spectra, which is indicative of increased molecular mobility. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-cyclodextrin |

| β-cyclodextrin |

| γ-cyclodextrin |

Vibrational Spectroscopy (FT-IR, Raman) for Water Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the intricate interactions between water molecules and cyclodextrin hydrates. These methods probe the vibrational modes of molecules, offering insights into the hydrogen-bonding network and the structural arrangement of water within and around the cyclodextrin cavity.

The O-H stretching region in the FT-IR spectrum of cyclodextrin hydrates, typically around 3400 cm⁻¹, is particularly complex. This complexity arises from the various states of hydroxyl groups, which can be involved in intramolecular or intermolecular hydrogen bonds, as well as the hydrogen bonds formed with water molecules encapsulated within the cyclodextrin cavity. researchgate.net The analysis of the O-H stretching band provides information on the degree of connectivity of water molecules. researchgate.net An increase in hydration level generally leads to an enhancement of the low-frequency contribution of the O-H stretching band, suggesting increased cooperativity in the hydrogen-bond network. rsc.org

Raman spectroscopy offers complementary information. Raman-MCR (Multivariate Curve Resolution) spectroscopy has been employed to measure the vibrational spectrum of water molecules specifically within the cavity of aqueous methylated β-cyclodextrin. acs.orgnsf.gov These studies have revealed that the cavity of methylated β-cyclodextrin contains 5–6 water molecules. nsf.gov The structure of this entrapped water is remarkably similar to that of bulk water, though it exhibits slightly more tetrahedral character and fewer weak hydrogen bonds. nsf.gov The analysis of polarized and depolarized Raman profiles at different hydration levels reveals notable changes in the total intensity of the CH modes of cyclodextrin nanosponges, indicating a redistribution of water molecules among different hydrogen bond sites as the hydration level changes. polimi.it

The combination of FT-IR and Raman spectroscopy is particularly effective. By analyzing the FT-IR spectra of cyclodextrin-based polymers hydrated with both H₂O and D₂O, researchers can isolate the HOH bending mode of water molecules not involved in symmetrical, tetrahedral environments. polimi.itrsc.org This bending mode, observed around 1640 cm⁻¹ in the IR spectrum, is attributed to water molecules that are not part of a symmetric tetrahedral network. polimi.it

Furthermore, Near Infrared (NIR) spectroscopy, combined with derivative techniques, has been used to study the adsorption of water molecules by different cyclodextrins. aensiweb.net These studies indicate that β-cyclodextrin adsorbs water differently than α- and γ-cyclodextrins, with water molecules interacting with the C6-OH and C2, C3-OH groups from the initial stages. aensiweb.net

Table 1: Key Vibrational Bands for Water Interactions in Cyclodextrin Hydrates

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Significance |

| FT-IR | ~3400 | O-H stretching | Indicates the state of hydrogen bonding of hydroxyl groups and water molecules. researchgate.net |

| FT-IR | ~1640 | HOH bending | Corresponds to water molecules not in a symmetric tetrahedral network. polimi.it |

| Raman | 2850 - 3050 | CH and CH₂ stretching of cyclodextrin | Changes in intensity reflect variations in the hydration level. polimi.it |

| FT-IR | 1743 - 1744 | C=O stretching (in complexes) | Confirms the presence of encapsulated molecules within the cyclodextrin cavity. mdpi.com |

Thermal Analysis (DSC, DTA, TGA) of Dehydration Processes

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA), are indispensable for characterizing the dehydration processes of cyclodextrin hydrates. These methods provide quantitative data on mass loss, thermal events, and the energetics associated with the removal of water molecules.

TGA measures the change in mass of a sample as a function of temperature. For cyclodextrin hydrates, the initial mass loss observed upon heating corresponds to the release of water molecules. The number of water molecules can be determined from the percentage of mass loss. For instance, the water content of β-cyclodextrin has been experimentally determined to be between 9 and 12 molecules per β-CD molecule. nih.gov TGA scans of β-cyclodextrin crystals equilibrated at different relative humidities show varying water content and dehydration steps. researchgate.net

The dehydration process can occur in one or multiple steps, depending on the type of cyclodextrin and the experimental conditions. researchgate.netbeilstein-journals.org For example, β-cyclodextrin typically exhibits a single-step dehydration process, occurring in the temperature range of 30–100 °C. beilstein-journals.org In contrast, α-cyclodextrin often shows a stepwise weight reduction, indicating the presence of water molecules with different binding energies. beilstein-journals.orgarxiv.org For γ-cyclodextrin, a three-step dehydration process has been observed, with the number of water molecules released in each step depending on the initial humidity level. mdpi.com

DSC and DTA measure the heat flow associated with thermal transitions. The dehydration of cyclodextrin hydrates is an endothermic process, appearing as a peak in the DSC or DTA curve. The enthalpy of dehydration can be calculated from the area of this peak. For β-cyclodextrin, a large endothermic effect accompanies the one-step water release between 35–120 °C, with a reported enthalpy of approximately 40–45 kJ mol⁻¹. nih.govbeilstein-journals.org In some cases, at lower heating rates, the dehydration thermograms of β-cyclodextrin may reveal a small low-temperature endothermic peak overlapping with the main peak, suggesting some differences in the binding energies of the water molecules. beilstein-journals.org

The combination of TGA and DSC/DTA allows for a comprehensive understanding of the dehydration process, including the number of water molecules, the temperature ranges of their release, and the associated enthalpy changes. mdpi.com These data are crucial for understanding the stability of cyclodextrin hydrates and their behavior in various applications.

Table 2: Thermal Analysis Data for Dehydration of Cyclodextrin Hydrates

| Cyclodextrin Type | Technique | Key Findings | Reference |

| α-Cyclodextrin | TGA/DSC | Stepwise dehydration; three distinct steps depending on humidity. First step between 27-50°C. | mdpi.com |

| α-Cyclodextrin | DSC | Three distinct thermal effects in the 30-160 °C range attributed to dehydration. | nih.gov |

| β-Cyclodextrin | TGA/DTA/DSC | Single-step dehydration between 30-100 °C. | beilstein-journals.org |

| β-Cyclodextrin | TGA/DSC | Dehydration occurs in a single thermogravimetric step with a large endothermic peak around 100°C. | mdpi.comresearchgate.net |

| γ-Cyclodextrin | TGA/DSC | Three-step dehydration process, with the first step occurring between room temperature and ~46°C. | mdpi.com |

| γ-Cyclodextrin | DSC/TGA | Dehydration endotherm with a peak at 115°C, corresponding to a mass loss of 8.3(6)%. | nih.gov |

Host Guest Inclusion Complexation with Cyclodextrin Hydrates

Fundamental Principles of Inclusion Complex Formation

The formation of an inclusion complex between a cyclodextrin (B1172386) hydrate (B1144303) and a guest molecule is a thermodynamically driven process, governed by the establishment of a stable equilibrium between the free and complexed species in solution. pharmaexcipients.com The stability of the resulting complex is dependent on a precise structural fit between the host and guest, as well as the collective strength of several intermolecular forces. iipseries.org

The encapsulation of a guest molecule by a cyclodextrin hydrate is not driven by a single force, but rather a combination of several contributing factors.

Hydrophobic Effect and Van der Waals Interactions : The interior cavity of a cyclodextrin is relatively hydrophobic compared to the surrounding aqueous environment. wikipedia.orgoatext.com This creates a favorable environment for non-polar guest molecules or the non-polar moieties of amphiphilic molecules. iipseries.org The primary driving forces for the formation of inclusion complexes are generally considered to be hydrophobic interactions and van der Waals forces. researchgate.netconsensus.appnih.gov These forces arise from the attraction between the guest molecule and the inner surface of the cyclodextrin cavity, stabilizing the encapsulated state. consensus.app

Hydrogen Bonding : While not always the dominant force, hydrogen bonding can play a crucial role in the stability and orientation of the guest within the cavity. researchgate.netconsensus.appnih.gov Hydrogen bonds can form between the functional groups of the guest molecule and the hydroxyl groups located on the rims of the cyclodextrin. consensus.appnih.gov This interaction is particularly important for chiral recognition, where differences in hydrogen bonding potential can lead to the preferential binding of one enantiomer over another. mdpi.com

Exclusion of High-Energy Water : The water molecules residing within the cyclodextrin cavity of the hydrate are in an energetically unfavorable, or "high-energy," state. nih.govmdpi.com This is because they are confined within the non-polar cavity and cannot form a complete hydrogen-bonding network as they would in the bulk solvent. nih.govacs.org A water molecule within the cavity of an α-CD, β-CD, and γ-CD forms an average of only 1.5, 1.9, and 2.2 hydrogen bonds, respectively, compared to 3.6 in bulk water. acs.org The expulsion of these "enthalpy-rich" water molecules into the bulk solvent upon the entry of a guest molecule is a significant driving force for complexation. iipseries.orgnih.gov This release of high-energy water makes the binding process an enthalpically driven one. acs.org

The interaction between a cyclodextrin host and a guest molecule in solution is a reversible process that leads to a dynamic equilibrium. pharmaexcipients.com The stability and composition of the resulting complex are described by its binding equilibrium and stoichiometry.

The stoichiometry of an inclusion complex refers to the ratio of host (cyclodextrin) to guest molecules. The most common stoichiometry is 1:1, where one guest molecule is encapsulated within one cyclodextrin cavity. consensus.appnih.gov However, other stoichiometries such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host) are also possible, depending on the relative sizes and chemical properties of the host and guest molecules. acs.orgscispace.comresearchgate.net For example, smaller guests like styrene (B11656) can form a 1:1 complex with α-CD, while two styrene molecules can fit into the larger cavity of γ-CD to form a 2:1 complex. acs.org The stoichiometry can be determined experimentally using methods such as a Job's plot derived from UV-vis spectroscopy or NMR data. scispace.commdpi.com

The binding equilibrium is quantified by the formation constant (Kf), also known as the stability or association constant (Ks). nih.govoatext.com This constant represents the ratio of the concentration of the inclusion complex to the product of the concentrations of the free host and guest at equilibrium. A higher Kf value indicates a more stable complex and a stronger binding affinity between the host and guest.

Kf = [Inclusion Complex] / ([Host] * [Guest])

The table below provides examples of stoichiometries and formation constants for various cyclodextrin-guest complexes.

| Cyclodextrin Host | Guest Molecule | Stoichiometry (Host:Guest) | Formation Constant (Kf) M-1 |

|---|---|---|---|

| β-CD | Adamantyl derivatives | 1:1 | ~104–105 |

| γ-CD | Styrene | 1:2 | Not specified |

| γ-CD | Aniline | 1:2 | Not specified |

| γ-CD | Toluene | 1:1 | Not specified |

| β-CD | Hyperoside | 1:1 | Not specified |

| HP-β-CD | Hyperoside | 1:1 | Not specified |

| Me-β-CD | Hyperoside | 1:1 | Not specified |

Mechanisms of Guest Encapsulation

The encapsulation of a guest molecule by a this compound is a dynamic process involving the approach of the guest, displacement of cavity-bound water, and the establishment of stabilizing interactions within the host's interior.

The formation and dissociation of cyclodextrin inclusion complexes in aqueous solution are typically very fast processes, occurring on a milli- to microsecond timescale. pharmaexcipients.com This rapid dynamic equilibrium means that guest molecules are constantly moving in and out of the cyclodextrin cavity. The kinetics of complexation can be analyzed through different models. While often treated as a simple one-step reaction, more complex schemes have been proposed, such as a consecutive two-step reaction involving a structural transformation after the initial inclusion. nih.gov Furthermore, evidence suggests that guest molecules can enter the cyclodextrin cavity from either the wider or narrower rim, leading to bidirectional inclusion and the potential formation of different orientational isomers for non-symmetrical guests. nih.gov

Cyclodextrins exhibit a remarkable ability for molecular recognition, allowing them to selectively bind certain guest molecules over others. acs.org This selectivity is primarily governed by two factors: steric compatibility and the nature of the intermolecular interactions.

Steric Factor : A fundamental requirement for stable complex formation is a good geometric fit between the size and shape of the guest molecule and the dimensions of the cyclodextrin cavity. iipseries.org A guest that is too large will not be able to enter the cavity, while one that is too small may not be held securely, leading to a weak complex. This "molecular shape sorting" ability allows different cyclodextrins to be selective for different guests. acs.org

Interaction Specificity : Beyond size and shape, the chemical properties of the guest are crucial. The non-polar nature of the cavity favors the inclusion of hydrophobic guests. mdpi.com Furthermore, the potential for specific interactions, such as hydrogen bonding between the guest and the cyclodextrin's hydroxyl rims, can significantly enhance binding affinity and selectivity. nih.gov This is particularly evident in chiral recognition, where β-cyclodextrin can form stronger inclusion complexes with one enantiomer (e.g., L-tryptophan) over its counterpart due to more favorable hydrogen bonding arrangements. mdpi.com

The water molecules present within the cyclodextrin cavity are not passive occupants but play an active and critical role in the guest binding mechanism. mdpi.comdoaj.org The "empty" cyclodextrin in an aqueous solution is in reality a this compound, with a cluster of water molecules occupying the interior. acs.orgmdpi.com The number of these water molecules varies with the size of the cyclodextrin.

| Cyclodextrin Type | Typical Number of Cavity Water Molecules |

|---|---|

| α-Cyclodextrin (α-CD) | ~2.6 |

| β-Cyclodextrin (β-CD) | ~6.5 |

| γ-Cyclodextrin (γ-CD) | ~8.8 |

Data sourced from experimental and simulation studies. acs.org

As previously mentioned, these cavity-bound water molecules are energetically frustrated. acs.org Their displacement by a guest molecule is a key thermodynamic driving force for complexation. nih.govmorressier.com The process can be viewed as a competition between the guest molecule and the cavity water molecules for occupancy of the cyclodextrin interior. morressier.comrsc.org The energy gained by releasing the high-energy water into the bulk solvent, where it can form more stable hydrogen bonds, contributes significantly to the negative enthalpy change that favors complex formation. acs.org Therefore, the hydration state of the cavity is integral to the mechanism of guest binding, acting as a gatekeeper and an energetic facilitator for the inclusion process. rsc.org

Computational Modeling of Host-Guest Interactions

Quantum Mechanics (QM) and Hybrid QM/MM Approaches

The study of host-guest inclusion complexation involving cyclodextrin hydrates has significantly benefited from the application of quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods. These computational approaches provide detailed insights into the electronic structure, energetics, and non-covalent interactions that govern the formation and stability of these complexes, which are often difficult to probe experimentally. bohrium.commdpi.com

QM methods, ranging from semi-empirical techniques to more rigorous ab initio and Density Functional Theory (DFT) calculations, are employed to investigate the geometry, binding energies, and spectroscopic properties of cyclodextrin-guest systems. nih.govresearchgate.net Semi-empirical methods, such as PM3 and PM6, offer a computationally efficient way to explore the potential energy surface of large systems like cyclodextrin complexes. researchgate.netmdpi.com For instance, the PM3 method has been used to investigate the inclusion process of quercetin (B1663063) into β-cyclodextrin, revealing that the complex is stabilized by a negative enthalpy change and the formation of an intermolecular hydrogen bond. researchgate.net Similarly, PM6 and PM7 methods have been used to calculate the complexation energies for plumbagin (B1678898) with β-cyclodextrin and its derivatives, indicating favorable formation of 1:1 inclusion complexes. mdpi.com

Density Functional Theory (DFT) has become a leading method for more accurate calculations on cyclodextrin systems. nih.gov DFT, particularly when paired with dispersion corrections, can accurately model the weak intermolecular forces (van der Waals, hydrogen bonding) that are crucial for complex stability. mdpi.com DFT calculations have been successfully applied to determine stable conformations, predict thermodynamic properties, and interpret UV-Vis, IR, and NMR spectra of host-guest complexes. bohrium.commdpi.com For example, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the structures of β-cyclodextrin and asparagine enantiomers to understand their molecular properties and interactions within the inclusion complex. mdpi.com The M06-2X functional, known for its good performance with non-covalent interactions, has also been employed to refine geometries and calculate energies of cyclodextrin complexes. researchgate.net

Table 1: Application of QM Methods in Cyclodextrin-Guest Complex Studies

| QM Method | System Studied | Key Findings | Reference(s) |

|---|---|---|---|

| PM3 | Quercetin/β-cyclodextrin | Complex is favored by a negative enthalpy change; one intermolecular H-bond is formed. | researchgate.net |

| PM6 & PM7 | Plumbagin/β-cyclodextrin derivatives | Favorable formation of 1:1 guest:host complexes with negative complexation energies. | mdpi.com |

| DFT (B3LYP) | Polydatin/γ-cyclodextrin | Confirmed the most favorable binding mode and stability, aligning with experimental data. | bohrium.com |

| DFT (B3LYP) | Asparagine/β-cyclodextrin | Optimized structures to understand molecular properties and interactions. | mdpi.com |

Hybrid QM/MM methods offer a powerful compromise between accuracy and computational cost for studying large, solvated systems. nih.govkit.edu In this approach, the chemically active region, typically the guest molecule and the interior of the cyclodextrin cavity, is treated with a high-level QM method. The remainder of the cyclodextrin host and the surrounding solvent molecules are described using a more computationally efficient MM force field. kit.edu This partitioning allows for an accurate description of the electronic effects within the binding site while still accounting for the influence of the larger environment. QM/MM approaches have been used to study enzymatic reactions mimicked by cyclodextrins and to calculate binding free energies. nih.govchemrxiv.org For instance, the DFTB (Density-Functional Tight-Binding) method has been applied within a QM/MM framework to study cyclodextrin complexes, showing good agreement with experimental data. nih.gov

Force Field Development for Cyclodextrin-Guest Systems

The accuracy of Molecular Dynamics (MD) simulations, a cornerstone for studying the dynamic behavior of cyclodextrin-guest complexation, is fundamentally dependent on the quality of the underlying molecular mechanics (MM) force field. nih.gov A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. Developing and validating accurate force fields for cyclodextrins and their guest complexes is an active area of research, crucial for reliable predictions of binding affinities, complex stability, and the dynamics of the inclusion process. acs.orgnih.gov

Several widely used force fields, including AMBER, CHARMM, and GROMOS, have been adapted and parameterized for simulations of carbohydrates and, by extension, cyclodextrins. acs.org

AMBER-based Force Fields: The GLYCAM force fields are specifically designed for carbohydrates and are often used for cyclodextrin simulations in conjunction with the general AMBER force field (GAFF) for the guest molecule. nih.govresearchgate.net The q4md-CD force field is another AMBER-compatible parameter set developed for native cyclodextrins. acs.org Studies have shown that these force fields perform well in reproducing structural parameters. acs.orgresearchgate.net

CHARMM Force Fields: The CHARMM36 force field for carbohydrates is frequently used for cyclodextrin simulations. acs.orgacs.org It has been shown to provide a good description of the flexibility of cyclodextrin molecules. researchgate.net However, modifications are sometimes necessary. For instance, a new set of parameters based on the ADD (all-atom description of saccharides) force field was developed and shown to improve the prediction of hydroxypropyl-β-cyclodextrin (HPβCD) self-association and interaction with water compared to the original CHARMM36 description. acs.orgnih.govnih.gov

GROMOS Force Fields: Several variants of the GROMOS force field have been tested for cyclodextrin simulations. Revisions to the torsional-angle parameters for carbohydrates have led to significant improvements in agreement between simulated and experimental NMR data. acs.orgresearchgate.net

The development process involves parameterizing charges, van der Waals terms, and bonded parameters to reproduce experimental data or high-level QM calculations. Validation is a critical step, where the force field's performance is benchmarked against experimental observables such as structural parameters from X-ray crystallography and NMR, hydration patterns, and thermodynamic data like binding free energies and enthalpies. researchgate.netacs.orgnih.gov

A significant challenge in force field selection is that performance can be system-dependent. One study evaluated 43 host-guest pairs using various combinations of water models (e.g., TIP3P, OPC), partial charge assignment methods (RESP, AM1-BCC), and host force fields. nih.govacs.org The results indicated that no single combination was superior for calculating both binding free energy and enthalpy, highlighting the complexity of accurately modeling these systems. nih.govacs.orgnih.gov For example, some force field combinations that excelled at predicting binding enthalpy were less accurate for binding free energy. acs.org This underscores the importance of careful force field selection and validation for specific applications in cyclodextrin-guest system research.

Table 2: Comparison of Selected Force Fields for Cyclodextrin Simulations

| Force Field Family | Specific Parameter Set(s) | Key Features & Performance Notes | Reference(s) |

|---|---|---|---|

| AMBER | GLYCAM06, q4md-CD, GAFF | Specifically designed for carbohydrates (GLYCAM). q4md-CD shows good performance for structural parameters. GAFF is used for guest molecules. | acs.orgnih.govresearchgate.net |

| CHARMM | CHARMM36, CGenFF, ADD | CHARMM36 is widely used and models CD flexibility well. ADD-based parameters show improved description of HPβCD-water interactions. | acs.orgacs.orgresearchgate.netnih.gov |

Derivatization and Chemical Modification of Cyclodextrin Hydrates

Strategies for Functionalization

The functionalization of cyclodextrin (B1172386) hydrates can be strategically controlled to achieve desired physicochemical properties. This is accomplished by introducing various substituents onto the cyclodextrin scaffold, which can be broadly categorized into mono- or per-substitution approaches, and the introduction of moieties that alter the molecule's interaction with aqueous and non-aqueous environments.

The substitution pattern on the cyclodextrin molecule can be precisely controlled to yield either mono-substituted or per-substituted derivatives.

Mono-substitution involves the modification of a single hydroxyl group on the cyclodextrin ring. nih.gov This approach is crucial for applications where a specific point of attachment is required, such as in the development of enzyme mimics or for grafting cyclodextrins onto polymer chains. rsc.orgnih.gov A common strategy for achieving mono-substitution at the C-6 position involves the use of mono-6-(p-toluenesulfonyl)-β-cyclodextrin as an intermediate, which can be readily synthesized. researchgate.net This intermediate is then amenable to nucleophilic substitution reactions to introduce a variety of functional groups. researchgate.net The synthesis of mono-6-substituted cyclodextrins often requires careful control of reaction conditions to avoid the formation of di- and higher substitution products. rsc.org

| Substitution Approach | Description | Key Intermediates | Common Derivatives |

| Mono-substitution | Modification of a single hydroxyl group. nih.gov | Mono-6-(p-toluenesulfonyl)-β-cyclodextrin researchgate.net | Monoamino-6-deoxy-β-cyclodextrin, Mono-6-azido-6-deoxy-β-cyclodextrin researchgate.net |

| Per-substitution | Modification of all hydroxyl groups of a specific type or all hydroxyls. pharmaexcipients.com | Per-6-halogenated-per-6-deoxy cyclodextrins pharmaexcipients.com | Per-O-methylated cyclodextrins, Per-6-amino-cyclodextrins rsc.orgacs.org |

The introduction of specific chemical groups can modulate the hydrophilic or hydrophobic character of cyclodextrin hydrates, thereby influencing their solubility and complexation behavior. researchgate.net

Hydrophilic derivatives are synthesized to enhance the aqueous solubility of native cyclodextrins, particularly the less soluble β-cyclodextrin. researchgate.net A widely used hydrophilic derivative is hydroxypropyl-β-cyclodextrin (HP-β-CD), which exhibits significantly higher water solubility. researchgate.net The synthesis of HP-β-CD is typically carried out by reacting β-cyclodextrin with propylene (B89431) oxide in an alkaline aqueous solution. mdpi.com

Hydrophobic derivatives are created by introducing nonpolar groups, such as alkyl or acyl chains. These modifications can enhance the cyclodextrin's affinity for lipophilic guest molecules and can be used to create amphiphilic structures. researchgate.net For example, per-(2,3,6-tri-O-allyl)-β-CD is a hydrophobic derivative synthesized using a strong base in a solvent like dimethylformamide (DMF). researchgate.net

Introducing charged functional groups onto the cyclodextrin framework creates derivatives with interesting properties for applications such as ion exchange, chiral separations, and drug delivery.

Anionic (negatively charged) cyclodextrins are commonly synthesized by introducing sulfonate or carboxylate groups. A prominent example is sulfobutylether-β-cyclodextrin (SBE-β-CD), which is prepared by reacting β-cyclodextrin with 1,4-butane sultone under basic conditions. mdpi.com Anionic derivatives often exhibit enhanced water solubility and can form complexes with cationic guest molecules. researchgate.net

Cationic (positively charged) cyclodextrins are typically prepared by introducing amino groups. These can be primary, secondary, tertiary, or quaternary amines. For instance, per-6-amino-6-deoxy-cyclodextrin derivatives can be synthesized from per-6-bromo-6-deoxy-cyclodextrin by direct reaction with amines. acs.org These cationic derivatives are useful for interacting with anionic species.

| Charge Type | Functional Group | Example Derivative | Synthetic Precursor |

| Anionic | Sulfonate, Carboxylate | Sulfobutylether-β-cyclodextrin (SBE-β-CD) mdpi.com | 1,4-butane sultone mdpi.com |

| Cationic | Amino | Per-6-amino-6-deoxy-cyclodextrin acs.org | Per-6-bromo-6-deoxy-cyclodextrin acs.org |

Synthetic Methodologies for Cyclodextrin Derivatives

The synthesis of cyclodextrin derivatives can be achieved through various methodologies, ranging from traditional synthetic routes to more modern, environmentally friendly "green chemistry" approaches.

Conventional methods for synthesizing cyclodextrin derivatives often involve reactions in solution, typically using organic solvents and requiring significant energy input for heating and purification. mdpi.com For instance, the tosylation of cyclodextrins is a common first step for many modifications and is often carried out in solvents like pyridine (B92270) or aqueous sodium hydroxide (B78521) solutions with acetonitrile. mdpi.com Nucleophilic substitution reactions are then employed to introduce a wide range of functional groups. alfachemic.com While effective, these methods can be time-consuming and may generate substantial waste.

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for cyclodextrin derivatization, collectively known as green chemistry approaches. beilstein-journals.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of cyclodextrin derivatives. beilstein-journals.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of cyclodextrin polyurethanes and 6-amino-β-cyclodextrins. nih.govresearchgate.net

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. beilstein-journals.org This method is particularly effective for heterogeneous reactions and has been used for the synthesis of cyclodextrin-based nanosponges and inclusion complexes. researchgate.netgoogle.com Sonochemical methods can facilitate better mixing and mass transfer, leading to improved reaction rates. beilstein-journals.org

Ball milling (mechanochemistry) offers a solvent-free approach to the synthesis of cyclodextrin derivatives. mdpi.com High-energy ball milling involves the mechanical grinding of solid reactants, which can induce chemical reactions without the need for a solvent. mdpi.com This technique is not only environmentally friendly but can also lead to the formation of products with different properties compared to those prepared by conventional solution-based methods. mdpi.comnih.gov Anionic cyclodextrin derivatives and per-6-substituted derivatives have been successfully synthesized using this approach. researchgate.netmdpi.com

Microreactors provide a platform for continuous-flow synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org While still an emerging technology in cyclodextrin chemistry, microreactors have the potential to improve the reproducibility and optimization of synthetic protocols. beilstein-journals.org

| Green Chemistry Approach | Principle | Advantages | Example Application |

| Microwave | Uses microwave energy for rapid heating. nih.gov | Reduced reaction times, improved yields. nih.gov | Synthesis of cyclodextrin polyurethanes. nih.gov |

| Ultrasound | Uses acoustic cavitation to enhance reactivity. beilstein-journals.org | Effective for heterogeneous reactions, improved mass transfer. beilstein-journals.org | Synthesis of cyclodextrin-based nanosponges. google.com |

| Ball Milling | Mechanical grinding of solid reactants. mdpi.com | Solvent-free, environmentally friendly, can yield unique products. mdpi.comnih.gov | Synthesis of anionic cyclodextrin derivatives. mdpi.com |

| Microreactors | Continuous-flow synthesis with precise control. beilstein-journals.org | Improved reproducibility, optimization of protocols. beilstein-journals.org | Emerging for various synthetic protocols. beilstein-journals.org |

Catalytic Methods for Derivatization

Catalytic approaches to cyclodextrin derivatization offer efficient and often selective means of introducing new functional groups. Both parent and modified cyclodextrins can serve as catalysts themselves or be modified using various catalytic systems. mdpi.com

One notable example is the use of β-cyclodextrin as a catalyst in oxidation reactions, such as the oxidation of cinnamaldehyde. mdpi.com In aqueous environments, the formation of an inclusion complex between β-cyclodextrin and the substrate can accelerate the rate of nucleophilic oxidation. mdpi.com This catalytic effect is attributed to the unique microenvironment within the cyclodextrin cavity.

Furthermore, cyclodextrins and their derivatives are widely employed as phase transfer catalysts. mdpi.com Their ability to encapsulate nonpolar molecules in their hydrophobic cavity and transport them into a different phase where a reaction can occur is a key advantage. For instance, β-cyclodextrin has been shown to catalyze the addition of amines to alkenes. mdpi.com

Transition metal-modified cyclodextrins represent another important class of catalysts. By incorporating transition metals, new catalysts with specific activities can be created for various organic reactions. mdpi.com For example, a β-cyclodextrin-flavin conjugate has been developed as a catalyst for the asymmetric oxidation of methyl phenyl sulfides, demonstrating high enantioselectivity. mdpi.com

Mechanochemical methods also provide a greener alternative for cyclodextrin derivatization by reducing or eliminating the need for solvents. nih.gov Solid-state reactions can lead to a higher utilization of reagents and can enable the preparation of derivatives that are difficult to synthesize in solution. nih.gov

Characterization of Modified Cyclodextrin Hydrates

A suite of advanced analytical techniques is essential for the comprehensive characterization of modified cyclodextrin hydrates, ensuring the desired structural modifications and purity have been achieved.

Mass Spectrometry (MALDI, ESI) for Structural Elucidation

Mass spectrometry (MS) with soft ionization techniques, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), is a cornerstone for the structural analysis of cyclodextrin derivatives. nih.govdntb.gov.ua These methods are invaluable for determining molecular masses, their distribution, and identifying the attached functional groups. nih.govmdpi.com

MALDI-TOF MS has been successfully used to characterize a variety of cyclodextrin derivatives, including native and methylated cyclodextrins, hydroxypropylated derivatives, and esterified cyclodextrins. nih.govmdpi.com This technique provides valuable information on the masses, structures, and characteristics of the synthesized products. nih.govnist.gov For instance, in the analysis of polymerizable cyclodextrin derivatives, MALDI-TOF MS revealed a mass range for the products between approximately 1500 g/mol and 2900 g/mol . nih.govnist.gov The resulting spectra often show envelopes of mass peaks with a quasi-Gaussian distribution. nih.gov

ESI-MS is another powerful tool, often coupled with liquid chromatography (LC-MS), for the analysis of cyclodextrin derivatives. nih.govdshs-koeln.de ESI-MS can be used to study the fragmentation patterns of different regioisomers, allowing for their correct assignment. acs.org For example, cone-induced fragmentation in ESI-MS has been applied to distinguish between AB, AC, and AD regioisomers of disubstituted β-cyclodextrins. acs.org ESI-MS is also prone to the formation of multiply charged species and adducts, such as sodium adducts, which must be considered during spectral interpretation. nih.govmdpi.com

| Technique | Information Provided | Common Adducts/Ions | Key Considerations |

| MALDI-TOF MS | Molecular mass, mass distribution, structural characteristics | Sodium adducts are common nih.gov | Matrix selection is crucial for optimal results mdpi.com |

| ESI-MS | Molecular mass, fragmentation patterns, regioisomer identification | Protonated molecules, sodium adducts, multiply charged species nih.govmdpi.com | Can form complexes and clusters, requiring careful optimization of source conditions nih.gov |

Advanced NMR Techniques for Derivative Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of modified cyclodextrin hydrates. springernature.com It provides atomic-level information on the structure and dynamics of these complex molecules. springernature.com

One-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed. 1D ¹H and ¹³C NMR spectra confirm the presence of the attached functional groups and can be used to determine the average degree of substitution (DS). mdpi.com For example, ¹H-NMR can be used to monitor the kinetics of derivatization reactions. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to determine the precise location of substituents on the cyclodextrin framework. d-nb.info ROESY experiments are particularly useful for identifying through-space correlations between the protons of the guest molecule and the inner protons of the cyclodextrin cavity, confirming the formation of inclusion complexes. d-nb.info

Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different species based on their diffusion coefficients, allowing for the confirmation of complex formation. nih.gov

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a modified cyclodextrin sample. This data is used to confirm the empirical formula of the derivative and to calculate the degree of substitution.

Chromatographic techniques are essential for assessing the purity of modified cyclodextrin hydrates and for separating complex mixtures of derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. arikesi.or.id The choice of the stationary phase, such as a C18 column, and the mobile phase composition are critical for achieving good separation. arikesi.or.idacs.org

Capillary Electrophoresis (CE) is another powerful separation technique, particularly for the analysis of charged cyclodextrin derivatives and for determining enantiomeric purity. mdpi.com Cyclodextrin derivatives themselves are often used as chiral selectors in CE for the separation of enantiomers. mdpi.com

Impact of Derivatization on Hydration Properties and Host-Guest Capabilities

Chemical modification of cyclodextrin hydrates has a profound impact on their interaction with water and their ability to form inclusion complexes.

Altered Water Affinity and Cavity Hydration

The introduction of new functional groups onto the cyclodextrin molecule can significantly alter its water solubility and the hydration of its internal cavity. Native β-cyclodextrin has relatively low water solubility due to strong intramolecular hydrogen bonding. mdpi.com Derivatization, such as hydroxypropylation or methylation, disrupts these hydrogen bonds, leading to a significant increase in aqueous solubility. wikipedia.orgresearchgate.net

The nature of the substituent also influences the hydration of the cyclodextrin cavity. The hydrophobic interior of the cyclodextrin cavity can accommodate a number of water molecules. beilstein-journals.orgmdpi.com Recent studies have shown that the number of entrapped water molecules is approximately 6 for α-cyclodextrin, 10 for β-cyclodextrin, and 7 for γ-cyclodextrin. beilstein-journals.orgresearchgate.net These entrapped water molecules are often described as being in a "high-energy" state and their displacement is a key driving force for the formation of host-guest complexes. morressier.com

Derivatization can affect the number and arrangement of these cavity-bound water molecules. For instance, methylation of β-cyclodextrin can influence the structure of water within the cavity. morressier.com Studies combining Raman spectroscopy and multivariate curve resolution have revealed that methylated β-cyclodextrin contains 5-6 water molecules in its cavity. morressier.com

The modification of hydroxyl groups can also impact the hydrogen bonding network between the cyclodextrin and surrounding water molecules. nih.gov This alteration in hydration properties can, in turn, influence the stability and formation of inclusion complexes. nih.gov For example, the increased solubility of methylated cyclodextrins can enhance the stability of their host-guest complexes. nih.gov

The degree of substitution on the cyclodextrin can also systematically affect the binding affinity for a given guest molecule. rsc.org For example, the binding constant between a dye and sulfobutylether-β-cyclodextrin derivatives was found to increase with an increasing number of sulfobutylether substituents. rsc.org This is attributed to the enhanced electrostatic interactions between the host and guest. rsc.org

| Cyclodextrin Derivative | Impact on Water Solubility | Impact on Cavity Hydration |

| Hydroxypropyl-β-cyclodextrin | Increased | Disrupts intramolecular H-bonds, altering water structure |

| Methylated-β-cyclodextrin | Increased | Affects number and arrangement of cavity water molecules morressier.com |

| Sulfobutylether-β-cyclodextrin | Increased | Influences electrostatic interactions with guest molecules rsc.org |

Modulation of Host-Guest Binding Affinity and Selectivity

The chemical modification of cyclodextrin hydrates is a pivotal strategy for fine-tuning their host-guest binding characteristics. By altering the structure of the native cyclodextrin, it is possible to significantly modulate both the affinity (the strength of binding) and the selectivity (the preference for binding one guest over another) of the inclusion complex formation. These modifications can range from simple substitutions of the hydroxyl groups to the attachment of more complex functional moieties, each imparting unique properties to the cyclodextrin cavity and its rims. wikipedia.org

The primary mechanisms by which derivatization modulates binding affinity include:

Altering Cavity Dimensions and Shape: Attaching functional groups to the rims of the cyclodextrin can extend or narrow the cavity, creating a better size and shape match for specific guest molecules.

Modifying Hydrophobicity: The introduction of either hydrophobic or hydrophilic groups can change the polarity of the cavity, enhancing interactions with guests of a complementary nature.

Introducing New Interaction Sites: Functional groups can provide additional points of contact for the guest molecule, such as hydrogen bonding, electrostatic interactions, or van der Waals forces, thereby increasing the stability of the complex. nih.gov

A key objective of cyclodextrin derivatization is to enhance selectivity, particularly chiral or enantioselective recognition. mdpi.com Since native cyclodextrins are composed of chiral glucose units, they can already exhibit some degree of enantioselectivity. However, this is often insufficient for practical applications. By introducing specific functional groups, the chiral recognition capabilities can be significantly amplified, allowing the cyclodextrin to preferentially bind one enantiomer of a chiral guest molecule over the other. mdpi.com

Research Findings on Binding Affinity

Numerous studies have quantified the impact of specific modifications on binding constants. The derivatization of β-cyclodextrin, for example, has been shown to substantially alter its affinity for various guest molecules.

One study investigated the interaction between the styryl-based dye LDS-798 and several sulfobutylether-β-cyclodextrin (SBEβCD) derivatives with varying degrees of substitution. The results indicated that the binding affinity increased with a higher number of sulfobutylether groups on the cyclodextrin rims. rsc.org This enhancement is attributed to the increased electrostatic interaction between the positively charged dye and the negatively charged sulfobutylether groups. rsc.org

Another computational study compared the binding of phenol (B47542) to both native β-cyclodextrin (β-CD) and its methylated derivative, heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD). The calculated free binding energy for the DM-β-CD/phenol complex was approximately 50% more negative (−5.23 kcal/mol) than for the native β-CD/phenol complex (−2.62 kcal/mol), indicating a significantly more stable complex. mdpi.com This increased stability is attributed to stronger van der Waals interactions and hydrogen bonds, as the methylation disrupts the intramolecular hydrogen bond network of the native cyclodextrin, allowing for greater flexibility and stronger intermolecular interactions with the guest. mdpi.com

The following table summarizes findings from a study that used isothermal calorimetry to investigate the binding of native β-cyclodextrin and a derivative modified at the 6' position with a guest compound, R-Rimantadine. nih.gov

| Host Cyclodextrin | Guest Molecule | Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|

| β-Cyclodextrin (β-CD) | R-Rimantadine | -5.6 |

| 6-monodeoxy-6-mono(N-allylamino)-β-CD (Host 6) | R-Rimantadine | -5.1 |

Data sourced from a 2020 study on the characterization of β-cyclodextrin derivatives. nih.gov

In this case, the modification at the primary face (6' position) slightly weakened the binding affinity for R-Rimantadine compared to the native β-cyclodextrin. nih.gov This highlights that the position and nature of the chemical modification are critical factors in determining its effect on host-guest interactions.

Research Findings on Binding Selectivity

Derivatization is a powerful tool for enhancing the enantioselectivity of cyclodextrins. Modified cyclodextrins are widely used as chiral stationary phases (CSPs) in chromatography for separating enantiomers. mst.edumst.edu The functional groups on the derivatized cyclodextrin create additional chiral interaction sites, which can lead to significant differences in the binding energy between two enantiomers of a guest molecule. mst.edu

For instance, silylated β-cyclodextrins have been shown to act as enantioselective sensors with a better affinity for (R)-limonene over its (S)-enantiomer. mdpi.com The mechanism of chiral recognition can be complex, involving not only inclusion within the cavity but also interactions with the derivatized groups on the exterior of the cyclodextrin. osti.gov Dipole-dipole interactions, van der Waals forces, and hydrogen bonding with the substituent groups are often crucial for effective chiral discrimination. mst.edu

The following table presents data on the enantioselective recognition of the amino acid D,L-Tryptophan by different cyclodextrin hosts.

| Host Cyclodextrin | Guest Enantiomer | Binding Constant (K, M-1) | Selectivity Factor (α = KL/KD) |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | D-Tryptophan | 151 | 1.55 |

| L-Tryptophan | 234 | ||

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | D-Tryptophan | 121 | 1.21 |

| L-Tryptophan | 147 |

This data illustrates that while native β-cyclodextrin shows a modest preference for L-Tryptophan, the introduction of hydroxypropyl groups in HP-β-CD alters this selectivity. The change underscores how derivatization can be used to tune the specific interactions that govern enantioselective recognition.

Advanced Academic Applications and Supramolecular Systems Based on Cyclodextrin Hydrates

Cyclodextrin (B1172386) Hydrates in Supramolecular Architecture

The ability of cyclodextrin hydrates to form inclusion complexes with specifically sized guest molecules is a cornerstone of supramolecular chemistry. advancedsciencenews.com This interaction drives the assembly of intricate, highly ordered, and functional molecular structures. advancedsciencenews.com These non-covalent bonds allow for the creation of dynamic and "smart" materials that can respond to external stimuli. nih.gov

Self-Assembly of Cyclodextrin-Based Systems

In aqueous solutions, cyclodextrin hydrates and their inclusion complexes can spontaneously self-assemble into larger, ordered structures. nih.govresearchgate.net While negligible aggregation occurs in pure cyclodextrin solutions at low concentrations, the formation of inclusion complexes with guest molecules significantly enhances this process. nih.gov This self-assembly can result in the formation of transient clusters, nanoparticles, and even visible microparticles. researchgate.netnih.gov

The concentration at which this aggregation begins is known as the critical aggregation concentration (cac). This value varies for different types of cyclodextrins and can be influenced by the presence of guest molecules. nih.govmdpi.com For instance, the presence of the drug carbamazepine (B1668303) was found to lower the cac of gamma-cyclodextrin (B1674603) from 4.2% (w/v) to 2.5% (w/v), indicating that the inclusion complex is more prone to aggregation than the cyclodextrin molecule alone. acs.org The aggregates formed are often less than 300 nm in diameter, though larger structures can also form under specific conditions. nih.govresearchgate.net

Critical Aggregation Concentration (cac) of Natural Cyclodextrins in Water

| Cyclodextrin Type | cac (mg/mL) | cac (mM) | Reference |

|---|---|---|---|

| α-Cyclodextrin (α-CD) | 25 | ~26 | nih.govmdpi.com |

| β-Cyclodextrin (β-CD) | 8 | ~7 | nih.govmdpi.com |

| γ-Cyclodextrin (γ-CD) | 9 | ~7 | nih.govmdpi.com |

Formation of Poly(pseudo)rotaxanes and Rotaxanes

A significant application of cyclodextrin hydrates in supramolecular architecture is the formation of poly(pseudo)rotaxanes and polyrotaxanes. These structures, often described as "molecular necklaces," are formed when multiple cyclodextrin rings are threaded onto a long polymer chain. nih.govvt.edu A polypseudorotaxane is formed when the cyclodextrin rings are not mechanically locked onto the polymer chain and can, in principle, dethread. A polyrotaxane, conversely, has bulky "stopper" molecules at the ends of the polymer chain that prevent the cyclodextrin rings from slipping off. nih.gov

The formation process typically occurs in two stages in an aqueous solution:

Threading : Host-guest interactions drive the polymer chain to penetrate the cavities of the cyclodextrin molecules. nih.govresearchgate.net

Aggregation and Crystallization : Hydrogen bonding occurs between neighboring cyclodextrin molecules on the polymer chain, leading to the aggregation of the polypseudorotaxanes into crystalline structures. nih.govmdpi.com

Alpha-cyclodextrin (α-CD) is frequently used for this purpose, particularly with polymers like poly(ethylene glycol) (PEG), as its cavity size is well-suited to accommodate the polymer chain. researchgate.netwikipedia.org The resulting crystalline aggregates of these inclusion complexes act as physical cross-links, which can lead to the formation of hydrogels. researchgate.net

Examples of Polymers Used to Form Polypseudorotaxanes with α-Cyclodextrin

| Polymer "Guest" | Abbreviation |

|---|---|

| Poly(ethylene glycol) / Poly(ethylene oxide) | PEG / PEO |

| Poly(propylene oxide) | PPO |

| Poly(ε-caprolactone) | PCL |

| Poly(3-hydroxybutyrate) | PHB |

| Poly(lactide) | PLA |

| Polyethylenimine | PEI |

Supramolecular Hydrogels and Cross-linked Networks (Materials Science Perspective)

From a materials science perspective, cyclodextrin hydrates are instrumental in creating supramolecular hydrogels. advancedsciencenews.com These are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. nih.gov Unlike chemically cross-linked hydrogels that rely on strong covalent bonds, supramolecular hydrogels are held together by dynamic, non-covalent interactions. nih.govnih.gov

There are two primary routes to fabricating these materials using cyclodextrins:

Polypseudorotaxane Formation : As described previously, the aggregation of cyclodextrin-polymer polypseudorotaxanes creates physical cross-linking points that form the hydrogel network. nih.govresearchgate.net These hydrogels often exhibit thixotropic (shear-thinning) and self-healing properties. nih.gov

Host-Guest Cross-linking : In this approach, cyclodextrin molecules are grafted onto one set of polymer chains and suitable guest molecules (like adamantane (B196018) or ferrocene) are grafted onto another. When mixed, the formation of inclusion complexes between the cyclodextrin "hosts" and the "guests" acts as reversible cross-links, leading to gelation. nih.gov

The unique ability of cyclodextrins to be part of these networks allows for the creation of "smart" materials that can respond to stimuli such as temperature, pH, or the presence of competitive guest molecules. nih.govrsc.org The combination of a hydrophilic polymer network with the inclusion capabilities of cyclodextrins results in materials with synergistic properties, enhancing biocompatibility while allowing for the affinity-based loading and release of molecules. nih.gov

Cross-linking Approaches for Cyclodextrin-Based Hydrogels

| Cross-linking Type | Mechanism | Key Features | Reference |

|---|---|---|---|

| Physical (Supramolecular) | Based on non-covalent forces like host-guest interactions (polypseudorotaxanes) or hydrogen bonding. | Reversible, stimuli-responsive, self-healing, injectable. | nih.govnih.gov |

| Chemical (Covalent) | Uses multifunctional cross-linking reagents (e.g., epichlorohydrin, diisocyanates) to form permanent covalent bonds between cyclodextrin units or between cyclodextrins and other polymers. | Mechanically robust, stable, provides a permanent network for affinity-based applications. | nih.govmdpi.comresearchgate.net |

Research on Cyclodextrin Hydrates in Catalysis

The distinct hydrophobic cavity and hydrophilic exterior of cyclodextrin hydrates make them effective catalysts in aqueous environments, mimicking the function of natural enzymes. nih.gov By forming inclusion complexes, they can bring reactants together, stabilize transition states, and influence the selectivity of chemical reactions. nih.gov

Enzyme Mimicry and Artificial Enzyme Systems

Cyclodextrins are widely regarded as one of the first and most successful models for creating artificial enzymes. nih.gov The fundamental principle is that the cyclodextrin's cavity acts as the substrate-binding site (like the active site of an enzyme), while catalytic functional groups can be chemically attached to the cyclodextrin rim to perform the chemical transformation. researchgate.netumsl.edu